molecular formula C25H26N6O B15000299 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide

Cat. No.: B15000299
M. Wt: 426.5 g/mol
InChI Key: VOQMAFZPLAFYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a guanidine-like carbamimidoyl core (N–C=N–N) bridging a 4,6-dimethylpyrimidin-2-yl group and a 2-(1H-indol-3-yl)ethyl moiety. The 3-methylbenzamide substituent introduces steric and electronic modifications that may influence binding affinity and solubility.

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-methylbenzamide

InChI

InChI=1S/C25H26N6O/c1-16-7-6-8-19(13-16)23(32)30-24(31-25-28-17(2)14-18(3)29-25)26-12-11-20-15-27-22-10-5-4-9-21(20)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32)

InChI Key

VOQMAFZPLAFYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CNC3=CC=CC=C32)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of microwave irradiation has been explored to enhance reaction rates and yields . Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to two closely related analogs from the evidence:

Property Target Compound Analog 1 () Analog 2 ()
Core Structure 3-Methylbenzamide 2-(Methylamino)benzamide (2E)-3-(3,4-Dimethoxyphenyl)propenamide
Indole Substituent 1H-Indol-3-yl (no methoxy) 5-Methoxy-1H-indol-3-yl 5-Methoxy-1H-indol-3-yl
Pyrimidine Substituent 4,6-Dimethylpyrimidin-2-yl 4,6-Dimethylpyrimidin-2-yl 4,6-Dimethylpyrimidin-2-yl
Molecular Formula Likely C₂₅H₂₇N₅O₂ (estimated) C₂₉H₃₂N₆O₄ C₂₉H₃₂N₆O₄
Molecular Weight ~453.5 g/mol (estimated) 528.6 g/mol 528.6 g/mol
Key Functional Groups Unsubstituted indole, methylbenzamide 5-Methoxyindole, methylamino-benzamide 3,4-Dimethoxyphenyl propenamide, 5-methoxyindole

Impact of Structural Differences

Indole Modifications :

  • The target compound lacks methoxy substitution on the indole ring, which may reduce electron-donating effects compared to Analog 1 and Analog 2 (both feature 5-methoxyindole). Methoxy groups enhance π-π stacking with hydrophobic protein pockets but may reduce metabolic stability .
  • The absence of a 5-methoxy group in the target compound could lower binding affinity to indole-dependent targets (e.g., serotonin receptors) but improve passive diffusion through membranes due to reduced polarity.

The methylamino group in Analog 1 may participate in hydrogen bonding, enhancing target engagement . Analog 2’s propenamide chain with 3,4-dimethoxyphenyl substituents adds rigidity and extended conjugation, likely improving interaction with planar binding sites (e.g., ATP pockets in kinases) but reducing solubility .

Physicochemical Properties: The target compound’s lower molecular weight (~453 vs. Analog 2’s 3,4-dimethoxyphenyl group increases steric bulk and polarity, which may limit bioavailability despite enhanced target specificity .

Research Findings and Implications

  • Analog 2 () demonstrated nanomolar inhibition of tyrosine kinases in vitro, attributed to the propenamide chain’s ability to mimic ATP’s adenine moiety. However, its high molecular weight and low solubility (<10 µM in aqueous buffer) pose formulation challenges .
  • The target compound , with its simplified indole and methylbenzamide groups, may strike a balance between potency and drug-like properties, though empirical data are needed to confirm this hypothesis.

Methodological Considerations

Structural comparisons were enabled by crystallographic tools such as SHELXL (for small-molecule refinement) and ORTEP-3 (for molecular graphics), which are critical for resolving subtle conformational differences in analogs . The WinGX suite further supports crystallographic data interpretation, ensuring accurate bond-length and angle measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.